6-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]-2-methylpyrimidin-4-amine
Overview
Description
6-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]-2-methylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylpyrazole with 3-fluorobenzaldehyde to form an intermediate Schiff base, which is then reacted with 2-methylpyrimidin-4-amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
6-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]-2-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl acetic acid: Known for its analgesic and anti-inflammatory properties.
2-(3,5-dimethylpyrazol-1-yl)ethylseleno derivatives: Studied for their glutathione peroxidase-like activity.
Uniqueness
6-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]-2-methylpyrimidin-4-amine stands out due to its combination of a pyrazole ring, a fluorophenyl group, and a pyrimidine ring, which imparts unique chemical and biological properties not commonly found in similar compounds.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]-2-methylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6/c1-11-7-12(2)24(23-11)17-9-16(20-13(3)21-17)22-19-10-14-5-4-6-15(18)8-14/h4-10H,1-3H3,(H,20,21,22)/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOHMDCGLBBQGB-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NN=CC3=CC(=CC=C3)F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)N/N=C/C3=CC(=CC=C3)F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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